molecular formula C17H13ClN2O2 B6139900 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide

6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B6139900
M. Wt: 312.7 g/mol
InChI Key: HSALQJMSMQTYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide is a synthetic compound that belongs to the class of chromene derivatives. This compound has gained significant attention due to its potential applications in scientific research.

Mechanism of Action

The exact mechanism of action of 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide is not fully understood. However, it is believed that this compound exerts its biological effects by modulating various signaling pathways and enzymes involved in inflammation, oxidative stress, and cancer.
Biochemical and physiological effects:
Studies have shown that 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. It can also scavenge free radicals and reduce oxidative stress. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. However, one limitation is the lack of information on its pharmacokinetic and pharmacodynamic properties, which may affect its efficacy in vivo.

Future Directions

Future research on 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide could focus on investigating its potential therapeutic effects on various diseases and conditions such as cancer, inflammation, and neurodegenerative disorders. Additionally, further studies could explore the pharmacokinetic and pharmacodynamic properties of this compound to optimize its efficacy and safety in vivo. Finally, the development of novel analogs of 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide could provide new insights into the structure-activity relationship of this compound and potentially lead to the discovery of more potent and selective compounds.

Synthesis Methods

The synthesis of 6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide involves the reaction of 6-chloro-2-hydroxy-N-(3-methylphenyl)-2H-chromene-3-carboxamide with an imine reagent. This reaction is typically carried out in the presence of a suitable catalyst and solvent. The resulting compound is then purified using various techniques such as recrystallization or chromatography.

Scientific Research Applications

6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been used in scientific research to investigate the potential therapeutic effects of this compound on various diseases and conditions.

properties

IUPAC Name

6-chloro-2-imino-N-(3-methylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-3-2-4-13(7-10)20-17(21)14-9-11-8-12(18)5-6-15(11)22-16(14)19/h2-9,19H,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSALQJMSMQTYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-imino-N-(3-methylphenyl)-2H-chromene-3-carboxamide

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